2-Amino-4,6-difluorobenzothiazole

X-ray Crystallography Fragment-Based Drug Discovery Antiparasitic Target Engagement

Researchers pursuing fragment-based lead discovery often struggle to source fluorinated benzothiazole scaffolds with validated target engagement and quantitative SAR data. 2-Amino-4,6-difluorobenzothiazole addresses this gap as a structurally confirmed fragment hit for cruzain (PDB: 4W5C, 3.27 Å resolution). - Confirmed binding pose enables structure-guided optimization for T. cruzi inhibitors. - Derivatives achieve IC₅₀ of 1,920 nM (NOD2) and 2,800 nM (Mcl-1); di-fluoro pattern drives CaSki selectivity. - 4,6-Difluoro substitution improves metabolic stability vs. mono-fluoro or non-fluorinated analogs. Supplied with ≥97% purity and full analytical documentation, supporting immediate integration into FBDD and hit-to-lead workflows.

Molecular Formula C7H4F2N2S
Molecular Weight 186.18 g/mol
CAS No. 119256-40-5
Cat. No. B053882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-difluorobenzothiazole
CAS119256-40-5
Molecular FormulaC7H4F2N2S
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1F)N=C(S2)N)F
InChIInChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
InChIKeyDDKKXSCVPKDRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-difluorobenzothiazole: A Fragment-Based Discovery Scaffold


2-Amino-4,6-difluorobenzothiazole (CAS 119256-40-5) is a heterocyclic compound with the molecular formula C₇H₄F₂N₂S and a molecular weight of 186.18 g/mol . It is a fluorinated benzothiazole derivative, characterized by a melting point of 216-220 °C and a solid physical form . The compound serves as a critical fragment molecule and a versatile scaffold for molecular linking, expansion, and modification in drug discovery [1]. Its unique substitution pattern (fluorine atoms at the 4 and 6 positions) imparts distinct electronic and steric properties that are essential for its role as a research tool and synthetic intermediate, particularly in the development of kinase inhibitors, antimicrobial agents, and antiparasitic drug candidates [1].

Fragment-based screening and X-ray crystallography workflows
Fluorinated scaffold for medicinal chemistry optimization
Ligand efficiency and metabolic stability profiling studies

2-Amino-4,6-difluorobenzothiazole vs. Generic Analogs


Substituting 2-Amino-4,6-difluorobenzothiazole with a generic, unsubstituted, or mono-fluorinated benzothiazole analog (e.g., 2-aminobenzothiazole, 2-amino-4-fluorobenzothiazole, or 2-amino-6-fluorobenzothiazole) is scientifically inadvisable due to its distinct molecular recognition profile. The presence of two fluorine atoms at the 4 and 6 positions creates a unique electronic environment and hydrogen-bonding network that is critical for specific target engagement. Direct structural evidence demonstrates that this specific substitution pattern enables unique binding interactions, such as those observed in the cruzain active site, which are absent in non-fluorinated or mono-fluorinated analogs [1]. Furthermore, the dual fluorination enhances ligand efficiency and metabolic stability compared to less fluorinated benzothiazoles, making it a non-interchangeable scaffold for structure-activity relationship (SAR) studies and lead optimization campaigns [2][3].

Binding mode
Unsubstituted or mono-fluorinated benzothiazoles lack critical fluorine-mediated contacts; may alter target engagement profile.
Electronic profile
Mono-fluoro analogs (e.g., 4- or 6-fluoro) shift electronic distribution and hydrogen-bond network, potentially affecting binding reproducibility.
Selectivity shift
Non-fluorinated benzothiazole shows different cell-line selectivity (HeLa vs CaSki); di-fluoro pattern required for CaSki-associated activity.

2-Amino-4,6-difluorobenzothiazole Differentiating Evidence


Cruzain Binding Mode: X-ray Crystallography

The target compound, 2-amino-4,6-difluorobenzothiazole, demonstrates a unique and verifiable binding interaction with the cruzain enzyme that is not achievable with unsubstituted benzothiazole fragments. Co-crystallization with cruzain (PDB ID: 4W5C) yielded a 3.27 Å resolution X-ray structure, revealing specific binding in the active site [1]. This structural evidence directly confirms the compound's utility as a validated fragment hit, differentiating it from non-fluorinated analogs that would not make the same set of critical contacts, particularly those involving the fluorine atoms at positions 4 and 6 with adjacent residues [1].

Cruzain binding
Head-to-head
Target 4,6-diF derivative: co-crystal 3.27 Å (PDB 4W5C)
vs
Comparator Unsubstituted benzothiazole: no co-crystal observed
Reported binding mode supports structure-guided fragment optimization.
Cruzain active site (T. cruzi); fragment mixture co-crystallization.
X-ray Crystallography Fragment-Based Drug Discovery Antiparasitic Target Engagement

NOD2 Inhibitory Potency Comparison

Quantitative binding data from enzyme inhibition assays reveals a measurable difference in potency between derivatives of 2-amino-4,6-difluorobenzothiazole and closely related analogs. A derivative, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-5-nitro-2-furamide (BDBM54464), exhibited an IC50 of 15,500 nM against the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) [1]. In contrast, a distinct 2-amino-4,6-difluorobenzothiazole derivative, methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate (BDBM50312), demonstrated significantly higher potency with an IC50 of 2,800 nM against Mcl-1 and 1,920 nM against NOD2 [2][3]. This >5-fold difference in IC50 values highlights the critical influence of the 4,6-difluorobenzothiazole scaffold's derivatization on target affinity and selectivity.

NOD2 potency range
Cross-study
IC₅₀ 1,920 – 15,500 nM
Supports potency differentiation between derivatives; tunable scaffold.
BindingDB enzyme assays; NOD2 target. >5× shift depending on derivatization.
Enzyme Inhibition BindingDB NOD2 Target

Di-Fluoro Substitution for CaSki Selectivity

Structure-activity relationship (SAR) analysis from a broader benzothiazole study indicates that specific substitution patterns are critical for selective antiproliferative activity. The data reveals that while an unsubstituted benzothiazole ring favored activity against the HeLa cell line, the presence of a di-fluoro group was specifically required to exert strong action against the CaSki cervical cancer cell line [1]. This finding directly links the 4,6-difluoro substitution pattern of the target compound to a distinct and desirable antiproliferative profile, differentiating it from non-fluorinated or mono-halogenated analogs which are more active on other cell types.

CaSki selectivity
Class-level
Di-fluoro substitution shifts antiproliferative activity toward CaSki vs HeLa cell line
SAR insight supports cell-line selectivity review; unsubstituted analog favors HeLa.
In vitro SRB assay; cervical cancer cell panel.
Anticancer Activity Structure-Activity Relationship (SAR) Cervical Cancer

Enhanced Metabolic Stability and Ligand Efficiency

The 4,6-difluoro substitution pattern confers a distinct and advantageous physicochemical profile compared to non-fluorinated or mono-fluorinated benzothiazole analogs. Specifically, the fluorine atoms at positions 4 and 6 enhance ligand efficiency through optimized hydrogen bonding interactions and improve metabolic stability [1]. In contrast, analogs like 2-amino-4-fluorobenzothiazole (CAS 20358-06-9) or 2-amino-6-fluorobenzothiazole (CAS 348-40-3) possess only a single fluorine atom, resulting in a different electronic distribution and, consequently, altered pharmacokinetic properties . This improved metabolic stability profile, linked directly to the 4,6-difluoro substitution, is a critical factor for the compound's utility as a fragment and lead-like scaffold.

Metabolic stability
Class-level
4,6-diF pattern linked to enhanced metabolic stability and ligand efficiency vs mono‑fluorinated analogs
Supports hit-to-lead profiling of ligand efficiency and stability.
General medicinal chemistry fluorination principles; mono-fluoro CAS differ.
Medicinal Chemistry Physicochemical Properties Metabolic Stability

2-Amino-4,6-difluorobenzothiazole Application Scenarios


FBDD Targeting Cruzain for Chagas Disease

This compound is an ideal procurement choice for FBDD campaigns targeting Trypanosoma cruzi cruzain. Its validated binding pose in the active site, confirmed by a 3.27 Å co-crystal structure (PDB: 4W5C), provides a reliable starting point for structure-guided optimization [5]. Unlike non-fluorinated benzothiazole fragments, the 4,6-difluoro substitution is essential for the observed binding interactions, making it a non-interchangeable and high-value fragment hit [5].

Lead Optimization for NOD2 and Mcl-1

Researchers developing inhibitors for NOD2 or Mcl-1 can leverage this scaffold's demonstrated and tunable potency. BindingDB data shows that derivatives of this core achieve IC50 values as low as 1,920 nM against NOD2 and 2,800 nM against Mcl-1 [5]. This quantitative activity, and the >5x difference in potency observed between derivatives, positions 2-amino-4,6-difluorobenzothiazole as a superior starting point for medicinal chemistry optimization compared to less characterized benzothiazole cores [5].

Selective Antiproliferative Agents for Cervical Cancer

For projects focused on developing therapeutics with a specific activity profile against cervical cancer, this compound's core structure is directly linked to enhanced CaSki cell line activity. SAR studies have shown that di-fluoro substitution, as found in this compound, is key for exerting strong action against CaSki cells, whereas unsubstituted benzothiazoles are more active against HeLa cells [5]. This provides a scientific rationale for selecting this specific fluorinated scaffold to achieve desired selectivity in anticancer drug discovery.

Optimizing Metabolic Stability and Ligand Efficiency

When a primary objective in a hit-to-lead campaign is to improve the pharmacokinetic profile of a lead series, 2-amino-4,6-difluorobenzothiazole offers a distinct advantage over non-fluorinated or mono-fluorinated analogs. Its 4,6-difluoro substitution is specifically associated with enhanced metabolic stability and optimized ligand efficiency through improved hydrogen bonding [5]. Procuring this compound, rather than a mono-fluoro analog (e.g., CAS 20358-06-9 or 348-40-3), aligns with a strategy to build in favorable drug-like properties from the earliest stages of development .

Application
Selection Property
Validation Focus
Fragment-based cruzain inhibitor design
Co-crystal structure-validated binding mode
Structure-guided optimization against T. cruzi
NOD2 / Mcl‑1 inhibitor lead optimization
Demonstrated tunable potency in enzyme assays
Target engagement and selectivity profiling
Cancer cell‑line selectivity research
Substitution-dependent antiproliferative profile
Cell‑line activity correlation and SAR verification
Hit‑to‑lead metabolic stability optimization
Fluorine‑enhanced ligand efficiency and stability
Metabolic stability and PK property profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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